3-(4-Chlorophenyl)-3-methylbutanoic acid
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Description
3-(4-Chlorophenyl)-3-methylbutanoic acid is a compound that is structurally related to various other substituted phenyl-methylbutanoic acids. These compounds have been the subject of research due to their potential pharmacological activities and their use as building blocks in the synthesis of more complex molecules. For instance, the related compound 3-(p-Chlorophenyl)-4-aminobutanoic acid has been studied for its pharmacological properties, with its enantiomers showing different levels of effectiveness .
Synthesis Analysis
The synthesis of substituted phenyl-methylbutanoic acids, such as 3-(4-Chlorophenyl)-3-methylbutanoic acid, can be achieved through various synthetic routes. A practical synthesis approach has been developed for a similar compound, (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which involves asymmetric hydrogenation of an unsaturated acid precursor using ruthenium(II) carboxylato complexes with chiral diphosphines. This method provides high enantiomeric excess (ee) and can be applied to the synthesis of the chloro-substituted analog .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(4-Chlorophenyl)-3-methylbutanoic acid has been determined using X-ray crystallography. For example, the crystal structure of a diethylamine salt of a similar acid was analyzed to confirm the molar ratio of the acid to the amine and to understand the stereochemistry of the compound . Additionally, X-ray crystallography has been used to determine the absolute stereochemistry of amino acid derivatives, which can be applied to the analysis of 3-(4-Chlorophenyl)-3-methylbutanoic acid .
Chemical Reactions Analysis
The chemical behavior of 3-(4-Chlorophenyl)-3-methylbutanoic acid can be inferred from studies on related compounds. For instance, the resolution of racemic mixtures into enantiomers has been performed for similar acids, which is crucial for understanding the pharmacological activity of each enantiomer . Moreover, the preferential crystallization technique has been used to optically resolve related acids, which could be applicable to 3-(4-Chlorophenyl)-3-methylbutanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chlorophenyl)-3-methylbutanoic acid can be deduced from the properties of structurally similar compounds. For example, the melting point, solubility, and crystallization behavior of these compounds can be studied to predict the behavior of 3-(4-Chlorophenyl)-3-methylbutanoic acid. The formation of hydrogen-bonded dimers in the solid state and the influence of weak C-H...A interactions in the crystal packing are also relevant properties that can be considered .
Scientific Research Applications
Design and Synthesis in Organic Chemistry
A novel series of pyrethroids incorporating eugenol derivatives connected to either a chrysanthematic acid or 2-(4-chlorophenyl)-3-methylbutanoic acid showcased significant insecticidal activity. This highlights the compound's utility in developing new, effective insecticides with potential agricultural applications (Wang et al., 2012).
Chemical Synthesis and Analysis
Research in organic chemistry has explored the synthesis of 3,4-disubstituted 4-aminobutanoic acids, demonstrating the compound's role as an intermediate in creating pharmacologically active substances. This underscores its importance in medicinal chemistry for synthesizing compounds with potential therapeutic applications (Vasil'eva et al., 2016).
Agricultural and Environmental Sciences
In agricultural science, the compound has been studied for its role in carrier systems like solid lipid nanoparticles and polymeric nanocapsules for sustained release of fungicides. This application suggests a novel approach to pest control, aiming to reduce environmental and human toxicity (Campos et al., 2015).
Material Science and Engineering
The compound's derivatives have been investigated for their electronic and non-linear optical properties via Density Functional Theory (DFT) studies. This work is crucial for developing materials with potential applications in electronics and optics (Nazeer et al., 2020).
Analytical Chemistry
In the field of analytical chemistry, the compound has been used to study the uptake and transformation of pesticide metabolites by duckweed, providing insights into environmental detoxification processes. Such studies contribute to understanding how organic pollutants are metabolized in aquatic ecosystems (Fujisawa et al., 2006).
properties
IUPAC Name |
3-(4-chlorophenyl)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJZKNOAPGCBHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195120 |
Source
|
Record name | Hydrocinnamic acid, p-chloro-beta,beta-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-methylbutanoic acid | |
CAS RN |
42288-16-4 |
Source
|
Record name | Hydrocinnamic acid, p-chloro-beta,beta-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042288164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocinnamic acid, p-chloro-beta,beta-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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